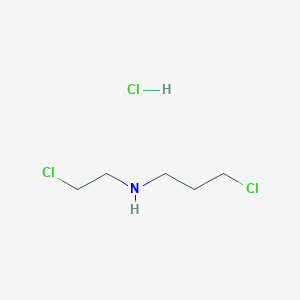
(2-Chlorethyl)(3-chlorpropyl)amin-Hydrochlorid
Übersicht
Beschreibung
(2-Chloroethyl)(3-chloropropyl)amine hydrochloride is a chemical compound with the molecular formula C5H11Cl2N·HCl. It is commonly used as a building block in the synthesis of various chemical compounds, including pharmaceuticals and other bioactive molecules . The compound is known for its reactivity due to the presence of chloroethyl and chloropropyl groups, which makes it a valuable intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
(2-Chloroethyl)(3-chloropropyl)amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of antitumor agents.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
Mode of Action
It’s known that this compound can participate in various chemical reactions due to the presence of the amine group and the two chloroethyl groups .
Biochemical Pathways
It has been used in the synthesis of linear, star and comb-like polyacrylamides by atomic transfer radical polymerization . It has also been used in the synthesis of halogen-functionalized aliphatic polyketones .
Action Environment
Like many chemical compounds, its stability, efficacy, and mode of action may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)(3-chloropropyl)amine hydrochloride typically involves the reaction of 2-chloroethylamine with 3-chloropropylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Chloroethylamine+3-Chloropropylamine+HCl→(2-Chloroethyl)(3-chloropropyl)amine hydrochloride
Industrial Production Methods
In industrial settings, the production of (2-Chloroethyl)(3-chloropropyl)amine hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloroethyl)(3-chloropropyl)amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The amine group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of (2-Chloroethyl)(3-chloropropyl)amine hydrochloride include:
Nucleophiles: Such as sodium hydroxide, potassium hydroxide, and other amines.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted amines, while oxidation reactions can produce corresponding oxides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: Another alkylating agent used in chemical synthesis.
Tris(2-chloroethyl)amine: Known for its use in the preparation of quaternary ammonium salts.
Cyclophosphamide: A well-known antitumor agent that shares structural similarities with (2-Chloroethyl)(3-chloropropyl)amine hydrochloride.
Uniqueness
(2-Chloroethyl)(3-chloropropyl)amine hydrochloride is unique due to its specific combination of chloroethyl and chloropropyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to form a wide range of derivatives makes it a valuable compound in various fields of research and industry .
Eigenschaften
IUPAC Name |
3-chloro-N-(2-chloroethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl2N.ClH/c6-2-1-4-8-5-3-7;/h8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGGBVXKANMEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCCl)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228872 | |
| Record name | 1-Propylamine, 3-chloro-N-(2-chloroethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78218-47-0 | |
| Record name | 1-Propylamine, 3-chloro-N-(2-chloroethyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propylamine, 3-chloro-N-(2-chloroethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chloroethyl)(3-chloropropyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B142258.png)






![3-[(Tetrahydro-2H-pyran-2-yl)oxy]-1-butanol](/img/structure/B142275.png)






